molecular formula C25H34O6 B1249174 Nardostachysin

Nardostachysin

Cat. No. B1249174
M. Wt: 430.5 g/mol
InChI Key: AHBAQZQLKMGGRP-QAUKJAHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nardostachysin is a natural product found in Valeriana jatamansi and Nardostachys jatamansi with data available.

Scientific Research Applications

Chemical Structure and Activity

  • A study elucidated the structure and stereochemistry of nardostachysin as a new terpenoid ester with potential bioactivity, indicating its foundational role in pharmacological research (Chatterjee et al., 2000).

Neurological and Cardiac Applications

  • Nardostachys jatamansi and its active ingredient, nardosinone, have been reported to treat various neurological and cardiac diseases. Studies highlight its anti-inflammatory, anti-hypertrophic effects on cardiomyocytes, and potential in promoting neural stem cell proliferation and differentiation (Jiawei Wen et al., 2021).

Neural Stem Cell Proliferation and Differentiation

  • Research demonstrates nardosinone's ability to enhance the proliferation, migration, and selective differentiation of neural stem cells into neurons and oligodendrocytes, highlighting its significance in brain injury treatment and neurodegenerative diseases (Ze-hui Li et al., 2014).

Anti-Parkinson's Disease Effect

  • A study on mice models of Parkinson's Disease (PD) revealed that nardosinone could alleviate PD symptoms by regulating the expression of the Dopamine D2 receptor (DRD2), suggesting its therapeutic potential for PD (L. Bian et al., 2021).

Pharmacognostic and Phytochemical Studies

  • Comprehensive pharmacognostic and phytochemical studies on Nardostachys jatamansi have established pharmacopeial standards and identified active compounds contributing to its medicinal properties, including antimicrobial activity (S. Jha et al., 2012).

Traditional Uses and Pharmacological Effects

  • Extensive reviews on Nardostachys species emphasize their long history in traditional medicine across various cultures and highlight their pharmacological effects on nervous, digestive, cardiovascular, and skin systems, with a focus on terpenoids and phenolic compounds as the main constituents (Miao Wang et al., 2021).

In Vivo Metabolite Analysis

  • The metabolism and in vivo existence forms of nardosinone in mice were studied, revealing numerous metabolites and providing insights into the compound's bioactivities and therapeutic potentials (J. Zhang et al., 2022).

properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(4aR,6S,7S,7aR)-6,7-dihydroxy-4-methylidene-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl (1R,3aS,8aR)-1-methyl-7-propan-2-yl-1,2,3,3a,8,8a-hexahydroazulene-4-carboxylate

InChI

InChI=1S/C25H34O6/c1-13(2)16-6-8-18(17-7-5-14(3)19(17)9-16)23(27)31-12-25(29)21(26)10-20-15(4)11-30-24(28)22(20)25/h6,8,13-14,17,19-22,26,29H,4-5,7,9-12H2,1-3H3/t14-,17-,19-,20+,21+,22+,25+/m1/s1

InChI Key

AHBAQZQLKMGGRP-QAUKJAHTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1CC(=CC=C2C(=O)OC[C@@]3([C@H](C[C@@H]4[C@H]3C(=O)OCC4=C)O)O)C(C)C

Canonical SMILES

CC1CCC2C1CC(=CC=C2C(=O)OCC3(C(CC4C3C(=O)OCC4=C)O)O)C(C)C

synonyms

7',8'-dihydroxy-4'-methylene hexahydrocyclopenta(c)pyran-1'-one-8'-methyl ester of 7,9-guaiadien-14-oic acid
nardostachysin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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